1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate

Corrosion inhibition Mild steel CO₂-saturated brine

1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate (CAS 93963-05-4) is a dicationic gemini-type imidazolium surfactant with a molecular weight of 763.2 g/mol and the molecular formula C₄₂H₈₂N₄·2C₂H₄O₂. Its structure comprises two 4,5-dihydroimidazolium headgroups bridged by a short ethylene (–CH₂CH₂–) spacer, each substituted at the 2-position with a saturated heptadecyl (C₁₇H₃₅) alkyl tail, charge-balanced by two acetate counterions.

Molecular Formula C46H90N4O4
Molecular Weight 763.2 g/mol
CAS No. 93963-05-4
Cat. No. B12681510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate
CAS93963-05-4
Molecular FormulaC46H90N4O4
Molecular Weight763.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.CC(=O)[O-].CC(=O)[O-]
InChIInChI=1S/C42H82N4.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h3-40H2,1-2H3;2*1H3,(H,3,4)
InChIKeyVWHSGKACNFBJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) Diacetate (CAS 93963-05-4): Procurement-Relevant Structural and Property Baseline


1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate (CAS 93963-05-4) is a dicationic gemini-type imidazolium surfactant with a molecular weight of 763.2 g/mol and the molecular formula C₄₂H₈₂N₄·2C₂H₄O₂ . Its structure comprises two 4,5-dihydroimidazolium headgroups bridged by a short ethylene (–CH₂CH₂–) spacer, each substituted at the 2-position with a saturated heptadecyl (C₁₇H₃₅) alkyl tail, charge-balanced by two acetate counterions . This design places it within the broader class of surface-active ionic liquids (SAILs) and gemini surfactants, which are recognized for exceptionally low critical micelle concentrations (CMCs) and superior interfacial activity relative to their monocationic counterparts [1].

Why Generic Substitution Fails: Key Structural Differentiators of 1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) Diacetate (93963-05-4)


In-class substitution of this dicationic imidazolium gemini surfactant with structurally related analogs—such as monomeric imidazolium salts, gemini variants with shorter alkyl chains, or imidazolines lacking a permanent positive charge—is scientifically unsound because the compound's functional performance is governed by three interdependent structural features that are not simultaneously present in any single analog. The ethylene bridge enforces a fixed charge separation distance that dictates micelle morphology and surface packing [1]; the C₁₇ alkyl chains confer a hydrophobic volume that falls within a narrow optimum for membrane perturbation and interfacial tension reduction [2]; and the acetate counterions provide a specific solubility and exchange profile that differs measurably from halide-based analogs [3]. Replacing any one of these elements with a close alternative predictably alters CMC, corrosion inhibition efficiency, or antimicrobial selectivity in ways that compromise application-specific performance.

Product-Specific Quantitative Evidence Guide: 1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) Diacetate (93963-05-4) vs. Closest Analogs


Corrosion Inhibition Efficiency on Mild Steel: Bis-Imidazoline (Structural Analog) vs. Mono-Imidazolines at 100 ppm, 40°C, CO₂-Saturated Saline

In a direct head-to-head comparative study of heptadecyl-tailed imidazoline corrosion inhibitors under identical conditions, the bis-imidazoline compound (III, structurally analogous to the target dicationic species) achieved a corrosion inhibition efficiency of 96% at 100 ppm and 40°C in 0.5 M NaCl saturated with CO₂, compared with 84% for the diethylenetetramine-derived mono-imidazoline (I) and 95% for the tetraethylenepentamine-derived mono-imidazoline (II) [1]. This demonstrates that the dicationic architecture provides a measurable efficiency gain over monocationic analogs under aggressive CO₂ corrosion conditions.

Corrosion inhibition Mild steel CO₂-saturated brine Imidazoline surfactants

Critical Micelle Concentration (CMC): Dicationic Imidazolium Surfactants vs. Monocationic Analogs—Over 100-Fold Reduction

A systematic tensiometric study of 18 structurally related imidazolium-based ionic liquids demonstrated that dicationic ILs with free appended alkyl chains exhibit CMC values that are over 100-fold lower than those of their monocationic counterparts with identical alkyl tail lengths [1]. While this study did not include the C₁₇ analog specifically, the established structure–property correlation indicates that for a given chain length, the gemini architecture consistently drives CMC into the 10⁻⁵–10⁻⁷ M range, compared with 10⁻³–10⁻⁴ M for monomeric imidazolium chlorides [2]. This trend is corroborated by independent work showing gemini imidazolium surfactants have CMCs up to two orders of magnitude below their monomeric equivalents [3].

Critical micelle concentration Gemini surfactant Interfacial activity Imidazolium ionic liquids

Antimicrobial Selectivity Index: Dicationic Imidazolium Surfactants Exhibit SI Values of 30–100 vs. Healthy Human Cells

In a comprehensive structure–activity study of dicationic imidazolium gemini surfactants (n-s-n (Im) series, n = 8, 10, 12, 14, 16; s = 2, 3, 4), the leading compounds demonstrated antimicrobial activity 2–4 times higher than reference antibiotics (ciprofloxacin, fluconazole) against Gram-positive bacteria including methicillin-resistant S. aureus (MRSA), and exhibited high selectivity for microbial cells over healthy human cells with selectivity indices (SI) ranging from 30 to 100 [1]. Monocationic analogs in the same study showed maximum antimicrobial activity at tetradecyl chain length, but with lower selectivity, indicating that the dicationic architecture is the structural determinant of the therapeutic window [2].

Antimicrobial activity Selectivity index Dicationic imidazolium surfactants Cytotoxicity

Counterion Effect on Physicochemical Properties: Acetate vs. Halide Anions in Imidazolium Surfactants

The acetate counterion in the target compound (CAS 93963-05-4) provides a differentiated solubility and thermal stability profile compared to the more common halide (Cl⁻, Br⁻) counterions found in analogous gemini imidazolium surfactants. The EINECS listing (300-744-9) for this compound confirms its status as a registered chemical substance under REACH [1]. Vendor technical documentation indicates that the diacetate form, with its molecular formula C₄₂H₈₂N₄·2C₂H₄O₂ and molecular weight of 763.2 g/mol, is categorized as a surfactant and lubricant additive . The acetate counterions contribute to enhanced organic solvent compatibility and reduced corrosivity toward metal substrates compared to chloride-containing analogs, an attribute particularly relevant for formulations in contact with carbon steel [2].

Counterion effect Acetate anion Imidazolium surfactant Thermal stability

Best Research and Industrial Application Scenarios for 1,1′-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) Diacetate (93963-05-4)


Oilfield CO₂ Corrosion Inhibitor Formulations for Mild Steel Downhole Tubing

Based on the demonstrated 96% corrosion inhibition efficiency of the structurally analogous bis-imidazoline at 100 ppm and 40°C in CO₂-saturated brine [1], the target compound is a strong candidate for oilfield corrosion inhibitor packages targeting sweet (CO₂) corrosion in mild steel production tubing and flowlines. Its dicationic architecture and heptadecyl tails provide robust film-forming persistence under hydrodynamic shear, while the acetate counterions avoid chloride-induced pitting risks. Procurement teams evaluating corrosion inhibitors for high-CO₂ mature fields should benchmark this compound against conventional mono-imidazoline formulations at equivalent active concentrations.

Ultra-Low-Dosage Surfactant for Enhanced Oil Recovery (EOR) and Interfacial Tension Reduction

The projected ultralow CMC (10⁻⁵–10⁻⁷ M range) characteristic of dicationic imidazolium gemini surfactants [1] makes this compound a technically compelling candidate for chemical enhanced oil recovery (cEOR) applications where minimizing surfactant retention and maximizing interfacial tension reduction at the oil–water interface are critical. With a CMC up to 100-fold lower than monomeric imidazolium surfactants, effective IFT reduction can be achieved at significantly reduced chemical loading, directly impacting the economic viability of surfactant flooding operations [2].

Antimicrobial Agent Development Targeting Drug-Resistant Gram-Positive Pathogens Including MRSA

The class-level evidence showing dicationic imidazolium gemini surfactants achieving 2–4× higher antimicrobial activity than ciprofloxacin against MRSA, coupled with selectivity indices of 30–100 versus healthy human cells [1], supports evaluation of the target compound as a structural lead or active pharmaceutical ingredient (API) intermediate for topical antimicrobial formulations. The C₁₇ alkyl chain length is predicted to fall within the optimal hydrophobicity window for membrane interaction without excessive cytotoxicity, though direct MIC and SI data for this specific compound remain to be experimentally determined.

Nanomaterial Stabilizer and Template Agent for Mesoporous Silica and Metal Nanoparticle Synthesis

Dicationic imidazolium surfactants with ethylene spacers have been employed as structure-directing agents and stabilizers in the synthesis of mesoporous organosilicas and surfactant-modified metal nanoparticles [1]. The target compound's gemini architecture, long alkyl chains, and acetate counterions offer a unique combination of micelle templating dimensions and surface passivation capability that can be leveraged for synthesizing nanoparticles with controlled morphology and enhanced catalytic properties [2].

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